5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with triazine precursors. For instance, a mixture of hydrazine hydrate and a suitable triazine derivative can be refluxed in a solvent such as ethanol or xylene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazolotriazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison
5,6-Dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione is unique due to its specific ring structure and the presence of both pyrazole and triazine rings. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have different ring fusion patterns, which can affect their reactivity and biological activity .
Properties
Molecular Formula |
C4H3N5O2 |
---|---|
Molecular Weight |
153.10 g/mol |
IUPAC Name |
5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(7-8-3)5-4(11)9-6-1/h(H3,5,7,8,9,10,11) |
InChI Key |
OEQPGGWDYPLMIC-UHFFFAOYSA-N |
Canonical SMILES |
C12=NNC(=O)N=C1NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.